molecular formula C10H17N B13285821 N-Cyclopropyl-3-cyclohexene-1-methylamine CAS No. 15907-71-8

N-Cyclopropyl-3-cyclohexene-1-methylamine

Cat. No.: B13285821
CAS No.: 15907-71-8
M. Wt: 151.25 g/mol
InChI Key: XBGSSUHNYDDWNO-UHFFFAOYSA-N
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Description

N-(cyclohex-3-en-1-ylmethyl)cyclopropanamine is an organic compound with the molecular formula C10H17N. It features a cyclohexene ring attached to a cyclopropane ring via a methylene bridge, with an amine group attached to the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohex-3-en-1-ylmethyl)cyclopropanamine typically involves the reaction of cyclohex-3-en-1-ylmethyl chloride with cyclopropanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of N-(cyclohex-3-en-1-ylmethyl)cyclopropanamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(cyclohex-3-en-1-ylmethyl)cyclopropanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyclohex-3-en-1-ylmethyl)cyclopropanamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclohex-3-en-1-ylmethyl)cyclopropanamine is unique due to the presence of both a cyclohexene and a cyclopropane ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .

Properties

CAS No.

15907-71-8

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)cyclopropanamine

InChI

InChI=1S/C10H17N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-2,9-11H,3-8H2

InChI Key

XBGSSUHNYDDWNO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CNC2CC2

Origin of Product

United States

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